molecular formula C5H7NO B12284623 3-Ethynyloxetan-3-amine

3-Ethynyloxetan-3-amine

Katalognummer: B12284623
Molekulargewicht: 97.12 g/mol
InChI-Schlüssel: MZKAAOCMGAVROY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethynyloxetan-3-amine is an organic compound with the molecular formula C5H7NO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an ethynyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyloxetan-3-amine typically involves the reaction of oxetane derivatives with ethynylating agents. One common method is the reaction of 3-chlorooxetane with sodium acetylide under anhydrous conditions to yield this compound. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethynyloxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of substituted oxetane derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

3-Ethynyloxetan-3-amine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Ethynyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 3-Ethynyloxetan-3-amine hydrochloride
  • 3-Oxetanamine, 3-ethynyl-

Comparison: Compared to other similar compounds, this compound stands out due to its unique structural features, such as the presence of both an oxetane ring and an ethynyl group

Eigenschaften

Molekularformel

C5H7NO

Molekulargewicht

97.12 g/mol

IUPAC-Name

3-ethynyloxetan-3-amine

InChI

InChI=1S/C5H7NO/c1-2-5(6)3-7-4-5/h1H,3-4,6H2

InChI-Schlüssel

MZKAAOCMGAVROY-UHFFFAOYSA-N

Kanonische SMILES

C#CC1(COC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.